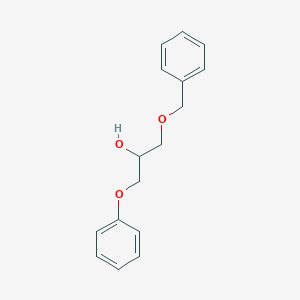

1-(Benzyloxy)-3-phenoxypropan-2-ol

Description

Properties

CAS No. |

50610-95-2 |

|---|---|

Molecular Formula |

C16H18O3 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1-phenoxy-3-phenylmethoxypropan-2-ol |

InChI |

InChI=1S/C16H18O3/c17-15(13-19-16-9-5-2-6-10-16)12-18-11-14-7-3-1-4-8-14/h1-10,15,17H,11-13H2 |

InChI Key |

LMGLEIAYFYAJGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 3-phenoxypropan-2-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-3-phenoxypropan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, phenol.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-phenoxypropan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups can interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 1-(benzyloxy)-3-phenoxypropan-2-ol, highlighting substituent variations and their molecular properties:

Key Research Findings

- Antimicrobial Potency: The dichlorophenethylamino analog exhibits a MIC (Minimum Inhibitory Concentration) of 8 µg/mL against P. aeruginosa, outperforming many traditional antibiotics .

- Structural Stability : Trityloxy-protected derivatives demonstrate enhanced stability in acidic conditions, making them suitable for multi-step syntheses .

- Pharmacological Potential: Isopropylamino-substituted analogs (e.g., 1-[4-(benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol) are structurally analogous to β-blockers, suggesting unexplored therapeutic applications .

Q & A

Q. What are the recommended safety protocols for handling 1-(Benzyloxy)-3-phenoxypropan-2-ol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use EN 374-certified gloves (e.g., nitrile or neoprene) to prevent skin contact, as recommended for structurally similar benzyloxy compounds .

- Respiratory Protection: In poorly ventilated areas, employ NIOSH-approved respirators to mitigate inhalation risks, following guidelines for ether derivatives .

- Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

- First Aid: For eye exposure, rinse immediately with water for 15 minutes and consult occupational health protocols for glycol ether analogs .

Q. How can researchers confirm the purity of 1-(Benzyloxy)-3-phenoxypropan-2-ol after synthesis?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with UV detection at 254 nm, referencing retention times from structurally related benzyloxy alcohols .

- NMR Spectroscopy: Compare H and C spectra with published data for benzyloxy-propanol derivatives (e.g., δ 4.5–5.0 ppm for benzyloxy protons) .

- Impurity Profiling: Employ mass spectrometry (LC-MS) to detect trace byproducts such as hydrolyzed phenoxypropanol derivatives, which are common in ether cleavage reactions .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 1-(Benzyloxy)-3-phenoxypropan-2-ol while minimizing diastereomer formation?

Methodological Answer:

- Stepwise Etherification:

- Benzyl Protection: React propan-2-ol with benzyl chloride under basic conditions (KCO, DMF, 60°C) to form 1-benzyloxypropan-2-ol .

- Phenoxy Coupling: Use Mitsunobu conditions (DIAD, PPh) to introduce the phenoxy group, ensuring stereochemical control at the propan-2-ol center .

- Catalytic Optimization: Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to suppress racemization, as validated for similar propanol derivatives .

Q. How can contradictory NMR and HPLC data for 1-(Benzyloxy)-3-phenoxypropan-2-ol be resolved?

Methodological Answer:

- Data Reconciliation Workflow:

- Dynamic NMR Studies: Perform variable-temperature H NMR to detect conformational equilibria (e.g., hindered rotation of benzyloxy groups) that may obscure peaks .

- Co-injection with Authentic Standards: Spiking experiments with certified reference materials (e.g., impurities like 3-phenoxypropan-2-ol) can clarify retention time ambiguities .

- DFT Calculations: Compare experimental C shifts with density functional theory-predicted values to validate assignments .

Q. What are the stability challenges of 1-(Benzyloxy)-3-phenoxypropan-2-ol under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing:

- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to mitigate oxidative degradation, as recommended for benzyloxy-containing pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.